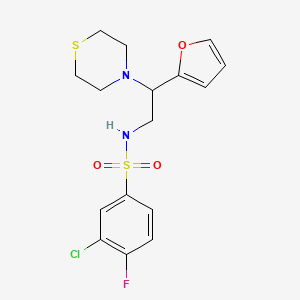

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with chlorine (C-3) and fluorine (C-4), linked to a thiomorpholinoethyl group modified with a furan-2-yl moiety. The thiomorpholine ring introduces sulfur-based flexibility, which may enhance binding to biological targets compared to morpholine derivatives.

Properties

IUPAC Name |

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClFN2O3S2/c17-13-10-12(3-4-14(13)18)25(21,22)19-11-15(16-2-1-7-23-16)20-5-8-24-9-6-20/h1-4,7,10,15,19H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGZUBCJFNVRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

Introduction of Chloro and Fluoro Substituents: Chlorination and fluorination reactions are carried out to introduce the chloro and fluoro substituents on the benzene ring.

Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction with the benzene sulfonamide core.

Formation of the Thiomorpholine Moiety: The thiomorpholine ring is synthesized and then attached to the intermediate compound through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chloro and fluoro substituents on the benzene ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide represents a significant area of interest in medicinal chemistry due to its potential applications in pharmaceuticals. This article delves into its scientific research applications, synthesizing findings from various authoritative sources.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a sulfonamide group, a furan ring, and a thiomorpholine moiety. This structural composition is pivotal for its biological activity.

Molecular Formula

- Molecular Formula : C16H18ClFNO3S

Structural Features

- Sulfonamide Group : Contributes to the compound's pharmacological properties.

- Furan Ring : Enhances lipophilicity, facilitating better membrane permeability.

- Thiomorpholine : Imparts stability and influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. The presence of the furan and thiomorpholine groups may enhance this activity by improving the compound's ability to penetrate bacterial cell walls. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth effectively, making them valuable in treating infections caused by resistant strains of bacteria.

Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives. The compound's ability to interfere with cellular processes involved in tumor growth has been documented. For instance, it may inhibit specific enzymes related to cancer proliferation or induce apoptosis in cancer cells. Experimental data suggest that modifications to the sulfonamide structure can lead to enhanced cytotoxicity against various cancer cell lines.

Enzyme Inhibition

The compound's structural characteristics allow it to act as an inhibitor for various enzymes, including carbonic anhydrase and certain proteases. Inhibition of these enzymes can be crucial for therapeutic strategies against conditions such as glaucoma (via carbonic anhydrase inhibition) or cancer (via protease inhibition).

Potential Use in Neurological Disorders

Emerging research suggests that compounds similar to this compound may exhibit neuroprotective effects. The ability to cross the blood-brain barrier due to its lipophilic nature could position this compound as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated that a series of sulfonamide derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The tested compound showed promising results, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies published in Cancer Letters evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that modifications similar to those found in this compound significantly increased apoptosis rates in treated cells compared to controls.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Thiazolyl Hydrazone Derivatives ()

Key Compounds :

- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole

- 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole

Comparison Insights :

- The thiazole derivatives exhibit antifungal and anticancer activities linked to their nitro and chloro substituents, which enhance electron-withdrawing effects and membrane penetration .

- The target compound lacks a nitro group but includes fluorine, which may improve metabolic stability. Its thiomorpholinoethyl group could offer superior pharmacokinetics due to sulfur’s lipophilicity.

Pyrolin-Triazole-Sulfanyl-Acetamide Derivatives ()

Key Compound :

- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide

Comparison Insights :

- The triazole derivatives demonstrate anti-exudative effects, likely due to their acetamide and pyrolium groups modulating inflammation pathways .

Biological Activity

3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by research findings and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 416.94 g/mol. The structure includes a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiomorpholine Moiety : This can be achieved through the reaction of a thiomorpholine derivative with appropriate electrophiles.

- Introduction of the Furan Ring : The furan moiety is incorporated via cyclization reactions.

- Chlorination and Fluorination : These halogenation steps are crucial for enhancing the biological activity of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, demonstrating potential therapeutic effects:

Anticancer Activity

Research indicates that compounds containing sulfonamide groups exhibit anticancer properties. A study showed that similar compounds inhibited tumor growth in vitro by inducing apoptosis in cancer cells through modulation of cell cycle proteins .

Antimicrobial Effects

The compound has also been tested for antimicrobial activity. Preliminary results suggest effectiveness against certain bacterial strains, possibly due to interference with bacterial protein synthesis mechanisms .

Enzyme Inhibition

Another significant aspect of its biological activity is enzyme inhibition. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may modulate receptor activity or inhibit enzymes critical for cellular functions, leading to altered physiological responses.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide?

Methodological Answer:

The synthesis of this sulfonamide derivative typically involves sequential coupling reactions. Key steps include:

- Sulfonylation: Reacting 3-chloro-4-fluorobenzenesulfonyl chloride with a thiomorpholinoethylamine intermediate under basic conditions (e.g., potassium carbonate in acetonitrile) to form the sulfonamide bond .

- Furan Incorporation: Introducing the furan-2-yl moiety via nucleophilic substitution or coupling reactions, often using furan-2-carbonyl precursors (e.g., furan-2-carboxylic acid derivatives) .

- Purification: Chromatographic techniques (e.g., flash column chromatography) and recrystallization are critical for isolating the target compound. Validate purity via HPLC or NMR (δ¹H/¹³C) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .

- Spectroscopic Analysis:

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility: Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4). The sulfonamide group enhances water solubility, but the thiomorpholine and furan moieties may require co-solvents (e.g., 10% ethanol) .

- Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC for decomposition products (e.g., hydrolysis of the sulfonamide bond in acidic conditions) .

Advanced: How to design experiments to investigate its enzyme inhibition mechanisms?

Methodological Answer:

- Target Selection: Prioritize enzymes like carbonic anhydrase (known sulfonamide targets) or bacterial acps-PPTase, which regulates lipid biosynthesis .

- Kinetic Assays: Use UV-Vis spectroscopy to measure enzyme activity inhibition (e.g., CO₂ hydration for carbonic anhydrase). Calculate IC₅₀ values via dose-response curves .

- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with catalytic sites. Validate with mutagenesis (e.g., alanine scanning) .

Advanced: How to analyze structure-activity relationships (SAR) for optimizing bioactivity?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace furan with thiophene, vary halogen positions) and compare bioactivity .

- Pharmacophore Mapping: Identify critical moieties (e.g., sulfonamide for hydrogen bonding, chloro/fluoro for hydrophobic interactions) using 3D-QSAR models (e.g., CoMFA) .

- In Vivo Correlation: Test analogs in bacterial proliferation assays (e.g., MIC against E. coli) or tumor cell lines (e.g., MTT assay) .

Advanced: What methodologies assess environmental impact and degradation pathways?

Methodological Answer:

- Environmental Fate Studies:

- Ecotoxicology: Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity (EC₅₀) .

Advanced: How to investigate its interaction with biochemical pathways in bacterial systems?

Methodological Answer:

- Metabolomics: Treat bacterial cultures (e.g., Staphylococcus aureus) and extract metabolites for GC-MS or LC-MS profiling. Identify disrupted pathways (e.g., fatty acid biosynthesis via acps-PPTase inhibition) .

- Transcriptomics: Perform RNA-seq to analyze gene expression changes (e.g., upregulation of stress-response genes) .

Advanced: What advanced analytical techniques resolve conflicting data in bioactivity studies?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry to reconcile discrepancies in enzyme inhibition assays .

- Cryo-EM: Resolve enzyme-compound complexes at near-atomic resolution to confirm binding modes .

- Statistical Modeling: Apply multivariate analysis (e.g., PCA) to identify experimental variables (e.g., solvent, temperature) causing data variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.